N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide: is an organic compound characterized by the presence of both nitro and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to a benzene ring can be achieved through nitration. For instance, 3-nitrobenzenesulfonyl chloride can be synthesized by nitrating benzenesulfonyl chloride using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Amination: The 3-nitrobenzenesulfonyl chloride is then reacted with 3,5-dimethoxyaniline in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or alcohols under basic conditions to form corresponding sulfonamide derivatives.
Oxidation: Although less common, the methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate.
Major Products
Reduction: Formation of N-(3,5-dimethoxyphenyl)-3-aminobenzenesulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be explored for potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry
In the materials science field, compounds like this compound can be used in the development of new polymers or as additives to enhance the properties of existing materials.
Mechanism of Action
The biological activity of N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide, if any, would likely involve interactions with enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)acetamide: Similar in structure but lacks the nitro and sulfonamide groups.
3,5-dimethoxybenzenesulfonamide: Similar but lacks the nitro group.
3-nitrobenzenesulfonamide: Similar but lacks the methoxy groups.
Uniqueness
N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the combination of methoxy, nitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in a single molecule, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-6-10(7-13(9-12)22-2)15-23(19,20)14-5-3-4-11(8-14)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCARWGMYYSIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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